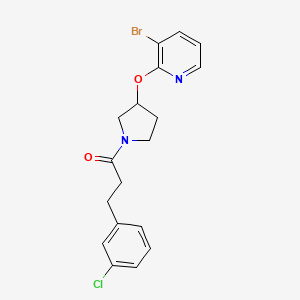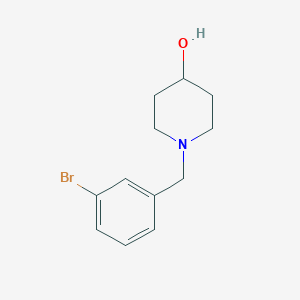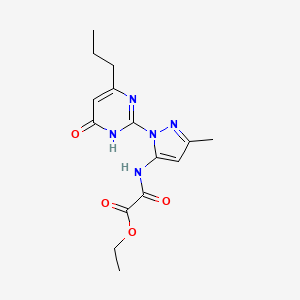
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a synthetic organic compound with significant applications in the fields of chemistry and pharmaceuticals. This molecule is characterized by its complex structure, which includes a pyrrolidine ring, a chlorophenyl group, and a bromopyridinyl moiety. This structural uniqueness grants it specific properties and reactivity patterns, making it a compound of interest for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps, often starting with readily available precursor materials.
Step 1: Formation of Intermediate Compounds
The initial step often includes the preparation of 3-bromopyridine-2-ol, which involves the bromination of pyridine-2-ol using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform.
Another precursor, 3-chlorobenzaldehyde, is commonly synthesized via the chlorination of benzaldehyde using chlorine gas or a chlorinating reagent.
Step 2: Formation of Pyrrolidine Derivative
The next step involves the formation of the pyrrolidine derivative, typically through the reaction of a pyrrolidine ring with an appropriate alkylating agent under basic conditions, usually using sodium hydride (NaH) or potassium carbonate (K2CO3) in an anhydrous solvent like tetrahydrofuran (THF).
Step 3: Final Coupling and Functionalization
The final step includes the coupling of the intermediates, where the pyrrolidine derivative is reacted with 3-bromopyridine-2-ol and 3-chlorobenzaldehyde in the presence of a base and a coupling reagent like 1,1'-carbonyldiimidazole (CDI) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for larger scale and higher efficiency. Techniques such as continuous flow synthesis and advanced catalytic methods could be employed to enhance yield and purity while minimizing reaction times and by-products.
Analyse Des Réactions Chimiques
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one undergoes several types of reactions:
Oxidation
Reagents and Conditions: : Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Products: : Typically results in the formation of ketones or carboxylic acids.
Reduction
Reagents and Conditions: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Products: : Can produce alcohols or amines depending on the site of reduction.
Substitution
Reagents and Conditions: : Nucleophiles like amines or thiols, often under basic conditions.
Products: : Substitution of halogen atoms with other functional groups.
Applications De Recherche Scientifique
Chemistry
Used as a building block for the synthesis of more complex organic molecules and intermediates.
Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine
Explored for its potential in designing novel pharmaceutical agents, particularly in targeting specific receptors or enzymes.
May serve as a lead compound for developing drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural attributes.
Applied in agrochemicals for the synthesis of herbicides and pesticides.
Mécanisme D'action
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one exerts its effects through various molecular targets and pathways:
Molecular Targets: : Interacts with specific proteins or enzymes, potentially inhibiting or modulating their activity.
Pathways Involved: : May influence signaling pathways related to inflammation, pain, or microbial growth, depending on the functional groups' interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Pyridin-2-yloxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one: : Lacks the bromine atom, resulting in different reactivity and binding properties.
1-(3-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one: : Substitutes pyrrolidine with piperidine, altering the steric and electronic environment.
Uniqueness
The presence of both bromine and chlorine atoms in the compound imparts unique electronic properties, enhancing its reactivity and potential interactions with biological targets.
The pyrrolidine ring provides a conformational rigidity that may influence the compound's binding affinity and specificity.
Conclusion
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions, making it a valuable asset in the synthesis of advanced materials and pharmaceutical research. Its comparison with similar compounds highlights its distinct properties, underscoring its potential in numerous applications.
Propriétés
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c19-16-5-2-9-21-18(16)24-15-8-10-22(12-15)17(23)7-6-13-3-1-4-14(20)11-13/h1-5,9,11,15H,6-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHYUPATYXNTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)
![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)
![3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2864532.png)





![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)




